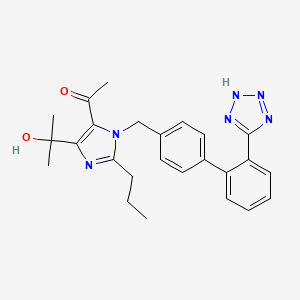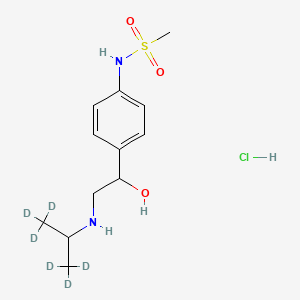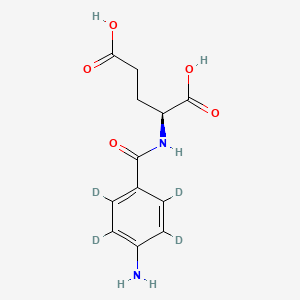
Olmesartán Metil Cetona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olmesartan Methyl Ketone is a metabolite of Olmesartan , which is an angiotensin II receptor blocker (ARB) used to treat high blood pressure . It works by blocking a substance in the body that causes the blood vessels to tighten, resulting in the relaxation of blood vessels, lowering of blood pressure, and increased supply of blood and oxygen to the heart .
Synthesis Analysis
The synthesis of Olmesartan Methyl Ketone involves several steps, including the reaction of 1- (2 '-cyanobiphenyl-4-yl) methyl-4,4-dimethyl–2-propyl group-4,6-dihydrofuran-also [3; 4-d] imidazoles-6-hydroxyl (V) with 2N hydrochloric acid at 50 ℃ .Molecular Structure Analysis
The molecular structure of Olmesartan Methyl Ketone is characterized by a specific angiotensin II type 1 (AT1) receptor antagonist with an antihypertensive effect . The molecular formula is C25H28N6O2 and the molecular weight is 444.54 .Chemical Reactions Analysis
The chemical reactions involved in the formulation of Olmesartan Methyl Ketone tablets are carried out to ensure a high dissolution rate of the active ingredient .Physical and Chemical Properties Analysis
The physical and chemical properties of Olmesartan Methyl Ketone include its appearance as a white solid to pale yellow solid . It has a melting point of 148-151 °C . Its InChI Key is HXBOGIAKDFTLIE-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Tratamiento de la Hipertensión:
Olmesartán Metil Cetona (OMK) es un derivado de olmesartán medoxomil (OM), que es un antagonista del receptor de la angiotensina II. Su aplicación principal radica en el tratamiento de la hipertensión. Al bloquear los receptores de la angiotensina II, OMK ayuda a relajar los vasos sanguíneos, reduciendo la presión arterial y minimizando el riesgo de eventos cardiovasculares .
Profármacos y Optimización de la Formulación:
OMK ha sido investigado como un posible profármaco para olmesartán. Los investigadores han explorado su potencial para mejorar la biodisponibilidad oral mediante la producción de cristales de tamaño nanométrico utilizando precipitación antisolvente y homogeneización de alta cizallamiento. Estos esfuerzos apuntan a aumentar la solubilidad de saturación y mejorar la eficacia terapéutica de olmesartán .
Formulación de Dispersión Sólida:
En la búsqueda de mejores sistemas de administración de fármacos, se han desarrollado formulaciones de dispersión sólida de olmesartán medoxomil. OMK juega un papel crucial en estas formulaciones, mejorando la solubilidad y la biodisponibilidad del fármaco. Estas formulaciones ofrecen ventajas como efectos vasoprotectores mejorados y un perfil de eventos adversos favorable .
Perspectivas Estructurales y Regioisómeros:
Los investigadores han estudiado meticulosamente la estructura molecular de OMK. Se encontró que los isómeros N-1 y N-2 de OMK existen como impurezas relacionadas con el proceso durante la síntesis de olmesartán medoxomil. La fórmula estructural y los nombres químicos sistemáticos de intermediarios como N-tritylolmesartán etilo y N-tritylolmesartán medoxomil necesitaban revisión en base a estudios de difracción de rayos X de monocristal. Este hallazgo tiene implicaciones para la representación precisa de estos compuestos .
Mecanismo De Acción
Target of Action
Olmesartan Methyl Ketone, commonly known as Olmesartan, is an angiotensin receptor blocker (ARB) used in the treatment of hypertension . It primarily targets the angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in hemostasis and regulation of kidney, vascular, and cardiac functions .
Biochemical Pathways
Olmesartan affects the RAAS, which is a key player in the regulation of blood pressure and fluid balance . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It also has been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodeling .
Pharmacokinetics
Olmesartan exhibits nearly linear and dose-dependent pharmacokinetics under the therapeutic range . After oral administration, it reaches peak plasma concentration after 1-3 hours . The drug is metabolized in the gastrointestinal tract to active olmesartan . It is excreted as unchanged drug, with 50% to 65% in feces and 35% to 50% in urine . The half-life of elimination is approximately 13 hours .
Result of Action
The primary result of Olmesartan’s action is the reduction of blood pressure . By blocking the action of angiotensin II, it reduces vasoconstriction, lowers aldosterone levels, and increases the excretion of sodium . This leads to reduced cardiac activity and ultimately, lower blood pressure . It also has a protective effect on the heart, improving cardiac function, and preventing ventricular hypertrophy and remodeling .
Action Environment
The efficacy of Olmesartan can be influenced by several environmental factors. For instance, patients with renal impairment or hepatic impairment may experience altered drug clearance . Age, body weight, and gender can also impact the drug’s clearance and overall antihypertensive effect . Furthermore, the formulation of the drug can affect its bioavailability . For example, a study showed that a solid dispersion of Olmesartan prepared with certain excipients could increase its solubility and oral bioavailability .
Safety and Hazards
Propiedades
IUPAC Name |
1-[5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-5-8-21-26-23(25(3,4)33)22(16(2)32)31(21)15-17-11-13-18(14-12-17)19-9-6-7-10-20(19)24-27-29-30-28-24/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBOGIAKDFTLIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)C)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858254 |
Source


|
| Record name | 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227626-45-0 |
Source


|
| Record name | 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/no-structure.png)


![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)
![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)
![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)



